![molecular formula C19H20ClN3O3 B5600066 N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5600066.png)

N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

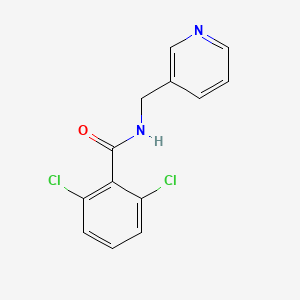

N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide, also known as SNC-80, is a highly selective delta-opioid receptor agonist. It was first synthesized in 1990 by a team of researchers at the University of Michigan. Since then, SNC-80 has been extensively studied for its potential therapeutic applications in various fields of medicine.

Wissenschaftliche Forschungsanwendungen

Structural Chemistry and Hydrogen Bond Networks

Hydrogen Bond Network Dimensionality : Research by Angeloni and Orpen (2001) on tetrachloroplatinate salts of related compounds highlights the significance of NH⋯Cl hydrogen bond networks in determining the dimensionality of molecular structures, which could be relevant to the structural analysis of N-{(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}isonicotinamide (Angeloni & Orpen, 2001).

Synthesis and Characterization

Crystal Structure Characterization : Studies such as those by Fellows and Prior (2016) on the hydrochloride salt of isonicotinamide demonstrate the importance of crystal structure determination in understanding the molecular interactions and arrangements that could be paralleled in studies of this compound (Fellows & Prior, 2016).

Oxidation Mechanisms and Supramolecular Chemistry

Oxidation Studies : Priya's (2018) investigation into the oxidation of acetals by N-Chloroisonicotinamide offers insights into the chemical behavior of N-halo compounds, which might be extrapolated to understand the reactivity of similar moieties in this compound (Priya, 2018).

Supramolecular Reagents : The use of isonicotinamide as a supramolecular reagent in the synthesis of Cu(II) complexes by Aakeröy et al. (2003) illustrates the potential of similar compounds in facilitating the formation of inorganic–organic hybrid materials through supramolecular interactions (Aakeröy et al., 2003).

Biological Activities

Antimicrobial and Antitumor Potential : The synthesis and characterization of derivatives with antibacterial activity against common pathogens and potential antitumor properties, as explored by Ramachandran (2017) and Fedorov et al. (2001), indicate the therapeutic possibilities of structurally related compounds, suggesting avenues for the biological application of this compound (Ramachandran, 2017); (Fedorov et al., 2001).

Eigenschaften

IUPAC Name |

N-[(3R,4R)-1-[2-(4-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c20-15-3-1-13(2-4-15)11-18(25)23-10-7-16(17(24)12-23)22-19(26)14-5-8-21-9-6-14/h1-6,8-9,16-17,24H,7,10-12H2,(H,22,26)/t16-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLSHCLLYHKDFT-IAGOWNOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=CC=NC=C2)O)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B5599987.png)

![7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5600023.png)

![N-[4-(cyanomethyl)phenyl]-4-methylbenzamide](/img/structure/B5600029.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5600033.png)

![5-allyl-2-[(2-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5600038.png)

![3-isopropyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5600043.png)

![3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5600045.png)

![3-(1,3-benzothiazol-2-yl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5600055.png)

![1-(trans-4-hydroxycyclohexyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600074.png)

![5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5600082.png)